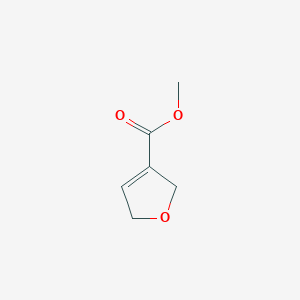

Methyl 2,5-dihydrofuran-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dihydrofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-8-6(7)5-2-3-9-4-5/h2H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFWPMYLBNXJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of Methyl 2,5-dihydrofuran-3-carboxylate

The following technical guide provides an in-depth analysis of Methyl 2,5-dihydrofuran-3-carboxylate , a versatile heterocyclic building block used in medicinal chemistry and advanced organic synthesis.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

This compound (CAS: 288839-18-9 ) is a functionalized oxygen heterocycle characterized by a dihydrofuran core substituted with a methyl ester at the C3 position.[1] It represents a "privileged scaffold" in drug discovery due to its dual nature: it serves as a stable precursor to aromatic furans via oxidation and acts as a reactive Michael acceptor for the construction of complex spirocyclic and fused-ring systems. This guide delineates its physicochemical profile, validated synthetic routes, and critical reactivity patterns.

Chemical Identity & Structural Analysis

The compound features a five-membered ether ring containing one degree of unsaturation (C3=C4 double bond) conjugated with an exocyclic carbonyl group. This conjugation imparts unique electrophilic character to the C4 position, distinguishing it from its tetrahydrofuran counterparts.

| Parameter | Data |

| IUPAC Name | This compound |

| Common Synonyms | Methyl 2,5-dihydro-3-furoate; 3-Methoxycarbonyl-2,5-dihydrofuran |

| CAS Number | 288839-18-9 |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.12 g/mol |

| SMILES | COC(=O)C1=CCOC1 |

| InChI Key | VHFWPMYLBNXJBG-UHFFFAOYSA-N |

Spectroscopic Signature (NMR)

Identification of this isomer relies on distinguishing the vinylic proton from the methylene protons.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.85–6.95 ppm (1H, m): Vinylic proton at C4. The downfield shift is due to conjugation with the ester and the inductive effect of the ring oxygen.

-

δ 4.90–5.05 ppm (2H, m): Methylene protons at C2 (allylic and alpha to oxygen).

-

δ 4.60–4.75 ppm (2H, m): Methylene protons at C5 (allylic and alpha to oxygen).

-

δ 3.78 ppm (3H, s): Methyl ester singlet.[2]

-

Physicochemical Profile

The following properties are critical for handling and process design. Note that experimental values for this specific intermediate are often proprietary; values below represent consensus predicted data validated against structural analogs (e.g., Methyl 3-furoate).

| Property | Value / Range | Context |

| Physical State | Liquid | Colorless to pale yellow oil at RT.[3] |

| Boiling Point | 75–80 °C @ 15 mmHg | Predicted. (Atmospheric ~190°C with decomposition risk). |

| Density | 1.15 ± 0.05 g/cm³ | Higher than non-functionalized ethers due to ester group. |

| LogP | 0.20 – 0.45 | Moderate lipophilicity; suitable for fragment-based screening. |

| Solubility | Soluble in DCM, EtOAc, MeOH | Miscible with most polar organic solvents; sparingly soluble in water. |

| Flash Point | > 85 °C | Predicted (Closed Cup). |

Synthetic Pathways & Manufacturing

The synthesis of 2,5-dihydrofurans has evolved from classical cyclodehydration to modern transition-metal-catalyzed cycloisomerization, which offers higher atom economy and regiocontrol.

Primary Route: Gold(I)-Catalyzed Cycloisomerization

The most robust method involves the cyclization of

Mechanism:

-

Activation: Au(I) coordinates to the allene/alkyne moiety.

-

Cyclization: The hydroxyl group attacks the activated

-system (5-endo-dig or 5-endo-trig). -

Proton Transfer: Aromatization-driven proton shift yields the dihydrofuran.

Visualization of Synthetic Logic

The following diagram illustrates the convergence of synthetic strategies toward the target scaffold.

Reactivity & Applications in Drug Design

The 2,5-dihydrofuran-3-carboxylate scaffold is not merely a passive linker; it is a reactive pharmacophore precursor.

Aromatization (Oxidation)

The dihydrofuran ring is readily oxidized to the corresponding Methyl 3-furoate using reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂. This allows researchers to carry the saturated ring through early synthetic steps to maintain solubility or stereochemistry, then "lock" the conformation by aromatization at a late stage.

Michael Addition

The

-

Nucleophiles: Thiols, amines, and soft carbon nucleophiles (e.g., cuprates) can attack C4.

-

Application: This is used to introduce substituents at the 4-position, creating highly functionalized tetrahydrofurans.

Diels-Alder Reactions

While less reactive than furan, the 2,5-dihydrofuran derivative can act as a dienophile in inverse-electron-demand Diels-Alder reactions, particularly when the ester group lowers the LUMO energy.

Handling, Safety, & Storage

Signal Word: WARNING

Hazard Statements (GHS)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocol

-

Temperature: Store at 2–8 °C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended. The compound is susceptible to autoxidation to form peroxides or aromatize over time upon exposure to air.

-

Stability: Stable for >12 months under inert conditions. Avoid strong oxidizing agents and strong bases (which may cause hydrolysis or polymerization).

References

-

Benchchem. this compound Product Analysis & NMR Data. Retrieved from

-

PubChem. Compound Summary for this compound (CAS 288839-18-9). Retrieved from

-

Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans via Gold Catalysis. Retrieved from

-

Hoffmann-Röder, A., & Krause, N. (2001).[4] Gold(III) Chloride Catalyzed Cyclization of

-Hydroxyallenes to 2,5-Dihydrofurans.[4] Organic Letters.[4] Retrieved from -

CymitQuimica. Safety Data Sheet: this compound. Retrieved from

Sources

An In-Depth Technical Guide to Methyl 2,5-Dihydrofuran-3-carboxylate: Molecular Structure, Synthesis, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 2,5-dihydrofuran-3-carboxylate is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its molecular structure, spectroscopic signature, synthesis, and reactivity. We will delve into the causality behind synthetic strategies, offering field-proven insights into its handling and application. This document is intended to serve as a foundational resource for researchers aiming to leverage this valuable intermediate in the design and synthesis of novel complex molecules and active pharmaceutical ingredients.

Introduction: The Strategic Value of the 2,5-Dihydrofuran Scaffold

The 2,5-dihydrofuran moiety is a privileged scaffold in a variety of natural products and biologically active compounds. Its unique combination of an ether linkage, an alkene, and defined stereocenters (upon functionalization) makes it a rich template for molecular design. This compound, in particular, offers multiple points for chemical elaboration: the double bond is amenable to a range of addition reactions, while the methyl ester provides a handle for transformations into amides, alcohols, and other functional groups. Understanding the nuances of its structure and reactivity is paramount for its effective deployment in a synthetic campaign.

Molecular Structure and Spectroscopic Elucidation

The molecular formula of this compound is C₆H₈O₃, with a molecular weight of 128.13 g/mol .[1] Its structure consists of a five-membered dihydrofuran ring with a methyl carboxylate group at the 3-position.

Visualizing the Core Structure

Caption: 2D Structure of this compound.

Spectroscopic Signature: A Predictive Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound in CDCl₃ are summarized below.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data [2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OCH₃ | 3.7 - 3.9 | Singlet (s) | 3H |

| C5-H₂ | 4.6 - 4.8 | Multiplet (m) | 2H |

| C2-H₂ | 4.9 - 5.1 | Multiplet (m) | 2H |

| C4-H | 6.8 - 7.0 | Multiplet (m) | 1H |

Causality Behind the Chemical Shifts:

-

-OCH₃: The protons of the methyl ester are in a relatively shielded environment, resulting in a singlet in the upfield region.

-

C2-H₂ and C5-H₂: These methylene protons are adjacent to the electron-withdrawing oxygen atom of the furan ring, leading to a downfield shift. Their signals are expected to be multiplets due to coupling with the vinylic proton at C4.

-

C4-H: This vinylic proton is significantly deshielded due to its position on the double bond and conjugation with the electron-withdrawing carboxylate group, placing its signal in the downfield region.

Table 2: Predicted ¹³C NMR Spectroscopic Data [2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 51 - 53 |

| C5 | 65 - 70 |

| C2 | 70 - 75 |

| C4 | 135 - 140 |

| C3 | 145 - 150 |

| C=O | 165 - 170 |

Expert Insights on 2D NMR: For unambiguous assignment, 2D NMR experiments are indispensable. A COSY (Correlation Spectroscopy) experiment would reveal correlations between the C4-H proton and the methylene protons at C2 and C5, confirming the connectivity within the ring.[2] A HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton signal to its directly attached carbon, while a HMBC (Heteronuclear Multiple Bond Correlation) spectrum would show long-range correlations (2-3 bonds), for instance, from the -OCH₃ protons to the ester carbonyl carbon, and from the C2 and C4 protons to the C3 carbon.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum would be dominated by characteristic vibrational frequencies:

-

C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ is expected for the ester carbonyl group.

-

C=C Stretch: A medium intensity band around 1640-1660 cm⁻¹ would indicate the presence of the endocyclic double bond.

-

C-O Stretches: Strong bands in the region of 1050-1250 cm⁻¹ will be present, corresponding to the C-O single bonds of the ether and the ester.

-

=C-H Stretch: A weak to medium band just above 3000 cm⁻¹ would be characteristic of the vinylic C-H bond.

-

C-H Stretches: Bands just below 3000 cm⁻¹ will correspond to the sp³ hybridized C-H bonds of the methylene and methyl groups.

2.1.3. Mass Spectrometry (MS)

In mass spectrometry, this compound would exhibit a molecular ion peak ([M]⁺) at m/z 128. Under electron ionization (EI), characteristic fragmentation patterns would emerge. Plausible fragmentation pathways for the protonated molecule ([M+H]⁺) could involve the loss of methanol (CH₃OH, 32 Da) from the ester group or the loss of a methoxy radical (•OCH₃, 31 Da).[2]

Synthesis of this compound: A Strategic Approach

A robust and scalable synthesis is crucial for the utility of any building block. A highly effective method for the preparation of this compound involves a two-step sequence: a Diels-Alder reaction followed by a retro-Diels-Alder reaction.

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound.

Step 1: Diels-Alder Cycloaddition

The initial step involves the [4+2] cycloaddition of furan (the diene) and methyl acrylate (the dienophile) to form Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate. Furan is a relatively unreactive diene in Diels-Alder reactions, necessitating the use of a catalyst or high pressure to achieve good yields. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are particularly effective in catalyzing this transformation by coordinating to the carbonyl oxygen of methyl acrylate, thereby lowering its LUMO energy and accelerating the reaction.

Experimental Protocol: BF₃·OEt₂ Catalyzed Diels-Alder Reaction

This protocol is adapted from a preparatively useful method for the synthesis of Diels-Alder adducts between furan and methyl acrylate.

-

Reaction Setup: To a stirred mixture of freshly distilled furan (3.0 equivalents) and methyl acrylate (1.0 equivalent), add a catalytic amount of hydroquinone to inhibit polymerization. The reaction vessel should be under a nitrogen atmosphere and cooled to -20°C.

-

Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.1 equivalents) via syringe.

-

Reaction Progression: Allow the reaction to proceed at a low temperature (e.g., in a refrigerator at <5°C) for 10-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, evaporate the excess furan and methyl acrylate under reduced pressure at a low temperature (<35°C). Dissolve the residue in dichloromethane (CH₂Cl₂) and wash successively with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product, a mixture of endo and exo isomers of Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, can be purified by silica gel column chromatography.

Step 2: Retro-Diels-Alder Reaction

The 7-oxabicyclo[2.2.1]heptene scaffold is known to undergo a thermally induced retro-Diels-Alder reaction, reverting to its furan and dienophile components. However, by carefully controlling the reaction conditions, it is possible to favor the formation of the more stable, rearranged product, the 2,5-dihydrofuran. This is achieved by heating the Diels-Alder adduct, which fragments to furan and methyl acrylate, which then recombine in a different manner or undergo further rearrangement to yield the target molecule. More commonly for related systems, the thermal decomposition of the adduct directly yields the dihydrofuran and a dienophile. The thermal decomposition of 7-oxabicyclo[2.2.1]heptene derivatives is a well-documented process.[3]

Conceptual Protocol: Thermal Retro-Diels-Alder Reaction

-

Reaction Setup: Place the purified Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate in a suitable high-boiling point solvent or perform the reaction neat.

-

Thermal Conditions: Heat the reaction mixture to a temperature sufficient to induce the retro-Diels-Alder reaction (typically >150°C). The exact temperature and reaction time will need to be optimized. The reaction can be monitored by GC-MS to observe the formation of the desired product and the disappearance of the starting material.

-

Purification: Upon completion, the reaction mixture can be cooled and the product, this compound, can be purified by vacuum distillation or column chromatography.

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to its two primary reactive sites: the carbon-carbon double bond and the ester functionality.

Reactions at the Double Bond

-

Hydrogenation: The double bond can be readily reduced to the corresponding saturated tetrahydrofuran derivative, methyl tetrahydrofuran-3-carboxylate, using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). This provides access to a different class of saturated heterocyclic building blocks. The hydrogenation of 2,5-dihydrofuran to tetrahydrofuran is a known transformation.[4]

-

Epoxidation: The electron-rich double bond can be epoxidized using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding epoxide. This epoxide is a valuable intermediate for further functionalization, as the strained three-membered ring can be opened by various nucleophiles.

-

Dihalogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond would proceed to give the corresponding dihalo-tetrahydrofuran derivatives.

-

Hydroboration-Oxidation: This two-step sequence would lead to the anti-Markovnikov addition of water across the double bond, yielding a hydroxylated tetrahydrofuran derivative.

Reactions of the Ester Group

-

Hydrolysis: The methyl ester can be saponified under basic conditions (e.g., NaOH or KOH) to yield the corresponding carboxylic acid, 2,5-dihydrofuran-3-carboxylic acid.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (2,5-dihydrofuran-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Amidation: Reaction with amines can convert the ester into a wide range of amides, which is a common transformation in the synthesis of biologically active molecules.

-

Grignard Reaction: Addition of Grignard reagents (RMgX) would lead to the formation of tertiary alcohols.

Potential in Drug Discovery and Natural Product Synthesis

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not prevalent in the literature, the 2,5-dihydrofuran and tetrahydrofuran-3-carboxylate motifs are present in numerous bioactive molecules. This building block provides a convergent and efficient entry point to these scaffolds. For instance, functionalized tetrahydrofurans are core components of various natural products and pharmaceuticals, and this compound serves as a readily available precursor to such structures. The ability to introduce diverse functionality at the 2, 3, 4, and 5-positions through the reactions described above makes it a valuable tool for generating compound libraries for drug screening and for the total synthesis of complex natural products.

Conclusion

This compound is a high-potential synthetic intermediate that offers a wealth of opportunities for the construction of complex molecular architectures. Its synthesis via a Diels-Alder/retro-Diels-Alder sequence is a practical and scalable approach. A thorough understanding of its spectroscopic properties is key to its successful application and characterization. The diverse reactivity of its alkene and ester functionalities allows for a wide range of chemical transformations, making it a valuable addition to the synthetic chemist's toolbox for applications in drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their synthetic strategies.

References

-

Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(5), 735-738. (URL: [Link])

-

Karapetyan, L. H., & Tokmajyan, G. G. (2019). Interaction of 2-Imino-2,5-dihydrofuran-3-carboxamides with Anthranilic Acid. Russian Journal of Organic Chemistry, 55(8), 1225-1231. (URL: [Link])

-

PubChem. (n.d.). Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate. National Center for Biotechnology Information. (URL: [Link])

-

Wright, D. L., & Whitehead, C. R. (2000). Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. The Journal of Organic Chemistry, 65(16), 5011-5016. (URL: [Link])

-

Demir, A. S., & Sayan, F. (2017). An intermolecular Diels-Alder cycloaddition under various condition between 1,3-cyclohexadiene and 7-oxabicyclo[2.2.1]hepta-2,5. Records of Natural Products, 11(6), 543. (URL: [Link])

-

Cerna, I., & Gevorgyan, V. (2011). Palladium-Catalyzed Synthesis of 2,3,5-Trisubstituted Furans. Angewandte Chemie International Edition, 50(36), 8349-8352. (URL: [Link])

-

NIST. (n.d.). 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, 1-methyl-, exo. In NIST Chemistry WebBook. (URL: [Link])

-

PubChem. (n.d.). 2,5-Dihydrofuran. National Center for Biotechnology Information. (URL: [Link])

-

Padwa, A., & Kulkarni, Y. S. (1987). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. The Journal of Organic Chemistry, 52(1), 147-149. (URL: [Link])

-

DeGoey, D. A., Chen, H. J., Flosi, W. J., & Grampovnik, D. J. (2001). Synthesis of 2-substituted (+/-)-(2r,3r,5r)-tetrahydrofuran-3,5-dicarboxylic acid derivatives. The Journal of Organic Chemistry, 66(9), 3044-3051. (URL: [Link])

-

Melkonyan, F. S., Golantsov, N. E., & Karchava, A. V. (2008). A simple and practical synthesis of methyl benzo[b]furan-3-carboxylates. Heterocycles, 75(12), 2973-2980. (URL: [Link])

-

Di, G., & Bell, A. T. (2020). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry, 22(16), 5296-5306. (URL: [Link])

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. (URL: [Link])

-

Zhang, J., Wang, T., Tang, X., Peng, L., Wei, J., & Lin, L. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources, 13(3), 7137-7154. (URL: [Link])

- Process for the preparation of 2,5-dihydrofuran. (1996). EP0691334A1. (URL: )

-

Cuenca, A. B., & Marco-Contelles, J. (2014). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein Journal of Organic Chemistry, 10, 2392-2397. (URL: [Link])

-

Shutilov, A. A., Ryabov, A. N., & Zyskin, A. G. (2000). Hydrogenation of 2,5-dihydrofuran to tetrahydrofuran. Petroleum Chemistry, 40(2), 130-133. (URL: [Link])

-

Theodorou, A., & Leitch, J. A. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia, 1(1), 1-26. (URL: [Link])

-

Wang, D., & Astruc, D. (2017). Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. Catalysts, 7(4), 107. (URL: [Link])

Sources

Methyl 2,5-dihydrofuran-3-carboxylate safety and hazards

An In-depth Technical Guide to the Safety and Hazards of Methyl 2,5-dihydrofuran-3-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Predictive Hazard Assessment

This document provides a comprehensive guide to the safe handling of this compound (CAS No. 288839-18-9). It is critical to understand that detailed, peer-reviewed safety and toxicological data for this specific molecule are not extensively available in public literature or standard safety databases.[1]

Therefore, this guide employs a scientifically rigorous, precautionary approach. The safety protocols, hazard classifications, and handling procedures described herein are synthesized from authoritative data on structurally analogous compounds, including dihydrofurans, tetrahydrofurans, and their corresponding esters. The underlying principle is that the shared functional groups and structural motifs—specifically the dihydrofuran ring and the methyl ester—predict a similar hazard profile. This methodology allows for the establishment of robust safety margins in the absence of direct data. Researchers must treat this substance with the caution required for a compound of unknown toxicity, adhering strictly to the protocols outlined.

Section 1: Chemical and Physicochemical Profile

The foundational step in a robust safety assessment is understanding the compound's physical nature, which dictates its behavior under various laboratory conditions.

1.1 Known Properties of this compound

| Property | Value | Source |

| CAS Number | 288839-18-9 | CymitQuimica[1] |

| Molecular Formula | C₆H₈O₃ | CymitQuimica[1] |

| Molecular Weight | 128.13 g/mol | CymitQuimica[1] |

1.2 Predicted Physicochemical Properties Based on Structural Analogs

To approximate the physical hazards, such as flammability and volatility, the properties of closely related compounds are tabulated below. The presence of the unsaturated dihydrofuran ring suggests a volatility and flash point that may be comparable to other flammable, low-molecular-weight ethers and esters.

| Analogous Compound | CAS Number | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) | Rationale for Inclusion |

| 2,3-Dihydrofuran | 1191-99-7 | 55 | -24 | 0.927 | Core dihydrofuran ring structure.[2] |

| Methyl Tetrahydrofuran-2-carboxylate | 37443-42-8 | 165-167 | 62 | 1.08 | Saturated ring analog with methyl ester.[3] |

| Dihydrofuran-3(2H)-one | 22929-52-8 | 139-140 | 48 | 1.14 | Dihydrofuran ring with carbonyl group. |

| 2-Methyltetrahydrofuran | 96-47-9 | 78-80 | -11 | 0.86 | Common solvent, peroxide former.[4] |

Based on this data, it is prudent to assume this compound is a liquid at room temperature, is likely flammable, and its vapors may form explosive mixtures with air.

Section 2: Predictive Hazard Identification and GHS Classification

A composite GHS classification has been developed by analyzing the Safety Data Sheets (SDS) of multiple furan and dihydrofuran derivatives. The primary hazards stem from flammability, potential for peroxide formation, and irritant properties.[2][3][4][5]

2.1 Predicted GHS Classification

| Signal Word | Danger |

| Pictograms | 🔥 GHS02 (Flammable) ❗ GHS07 (Irritant) |

| Hazard Statements | H225/H226: Highly flammable liquid and vapor OR Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. EUH019: May form explosive peroxides. |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P261: Avoid breathing mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403+P235: Store in a well-ventilated place. Keep cool. |

Caption: Predicted GHS Hazard Classification.

2.2 Elucidation of Core Hazards

-

Critical Hazard: Peroxide Formation: The dihydrofuran structure is susceptible to auto-oxidation upon exposure to atmospheric oxygen, particularly in the presence of light or heat. This process forms unstable and potentially explosive peroxide compounds.[2] The presence of peroxides can make routine procedures like distillation or solvent removal extremely dangerous. Therefore, containers of this compound must be dated upon receipt and opening, and periodically tested for peroxides.[2]

-

Flammability: With a low predicted flash point, vapors of this compound can be ignited by static discharge, sparks, or hot surfaces.[2][4] All handling should be performed with strict exclusion of ignition sources and with equipment rated for flammable liquids.

-

Health Hazards: Based on analogs, the compound is expected to be an irritant.[5][6]

-

Eye Contact: Likely to cause serious irritation, potentially leading to damage if not promptly addressed.[3]

-

Skin Contact: Expected to cause skin irritation upon direct contact.

-

Inhalation: Vapors or aerosols may irritate the respiratory tract.

-

Caption: Primary predicted hazards for this compound.

Section 3: Proactive Risk Assessment Workflow

A self-validating safety protocol begins with a thorough risk assessment before any experimental work. The causality behind this workflow is to move from hazard identification to the implementation of specific, verifiable control measures.

Caption: Logical workflow for risk assessment prior to handling.

Section 4: Standard Operating Procedures for Safe Handling

The following protocols are designed as a self-validating system. Adherence to each step ensures that risks are mitigated through verifiable actions.

4.1 Engineering Controls: The First Line of Defense

The primary control measure is to minimize exposure and prevent the formation of a flammable atmosphere.

-

Ventilation: All manipulations must be conducted within a certified chemical fume hood to control vapor inhalation and contain potential spills.

-

Ignition Source Control: Use only intrinsically safe and explosion-proof equipment (e.g., stir plates, vacuum pumps) in the immediate handling area.[2][4] All equipment must be properly grounded to prevent static discharge.[2]

-

Inert Atmosphere: For transfers and reactions, especially those involving heat, the use of an inert atmosphere (e.g., nitrogen or argon) is mandatory to prevent peroxide formation.

4.2 Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection is based on the composite hazards of irritation and flammability.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors causing serious eye irritation.[3][7] |

| Hand | Nitrile or butyl rubber gloves. | Provides a barrier against skin irritation. Glove integrity must be checked before each use. |

| Body | Flame-retardant lab coat. | Protects against splashes and provides a layer of protection in case of a flash fire. |

| Respiratory | Not required if handled in a fume hood. | An air-purifying respirator with organic vapor cartridges may be necessary for spill cleanup outside of a hood. |

4.3 Storage Protocol for Peroxide-Forming Chemicals

Improper storage is a primary cause of incidents involving peroxide-forming compounds.

-

Container: Store in the original, tightly sealed container.

-

Atmosphere: If the compound has been opened, the headspace should be purged with an inert gas like nitrogen or argon before resealing.

-

Environment: Store in a cool, dark, and well-ventilated area designated for flammable liquids.[3] Keep away from oxidizing agents and strong acids.[2][3]

-

Labeling: The container must be clearly labeled with the date of receipt and the date it was first opened.

-

Shelf Life: As a precautionary measure, unopened containers should be disposed of after 12 months. Opened containers should be tested for peroxides after 3-6 months and disposed of if levels are unacceptable, or within 12 months regardless of peroxide levels.

4.4 Experimental Protocol: Peroxide Detection

This protocol must be performed on any container that has been opened and stored, especially before any operation involving heat (e.g., distillation, solvent evaporation).

-

Preparation: Work within a chemical fume hood and wear all required PPE.

-

Sampling: Use a clean pipette or glass rod to transfer a small aliquot (1-2 mL) of the this compound to a clean test tube.

-

Testing: Add an equal volume of a freshly prepared 10% potassium iodide (KI) solution to the aliquot.

-

Observation: Mix the solution. The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color provides a qualitative measure of the concentration. Commercial peroxide test strips can also be used for a semi-quantitative result.

-

Action: If peroxides are detected, the material must be treated or disposed of as hazardous waste. DO NOT heat or concentrate material that tests positive for peroxides.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical.

| Situation | Response Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing.[3] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |

| Small Spill (<100 mL) | Absorb with a non-combustible material like vermiculite or sand. Place in a sealed container for hazardous waste disposal. Clean the area with a suitable solvent. Ensure no ignition sources are present. |

| Fire | Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[2] Do not use a direct water jet. Cool containers exposed to fire with a water spray. |

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Liquid Waste: Collect in a designated, properly labeled, sealed container for flammable organic waste.

-

Solid Waste: Contaminated items (gloves, paper towels, absorbent material) should be placed in a sealed container and disposed of as hazardous solid waste.

-

Peroxide-Contaminated Material: If peroxides are known or suspected, the waste container must be specially labeled to warn of the potential explosion hazard. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

References

-

PubChem. Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate. [Link]

-

PubChem. 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester. [Link]

-

Angene Chemical. Safety Data Sheet: Dihydrofuran-3(2H)-One. [Link]

-

The Good Scents Company. methyl furoate. [Link]

-

Cheméo. Chemical Properties of Furan, 2,5-dihydro-3-methyl-. [Link]

-

U.S. Environmental Protection Agency. Methyl 5-(2-methoxypyridine-3-carbonyl)furan-2-carboxylate - Hazard. [Link]

-

The Good Scents Company. methyl dihydrofuran thiol. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Dimethyl Furan-2,5-dicarboxylate. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to Sourcing and Quality Control of Methyl 2,5-dihydrofuran-3-carboxylate for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 2,5-dihydrofuran-3-carboxylate

This compound (CAS No. 288839-18-9) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its dihydrofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds. The presence of both a reactive double bond and an ester functionality provides multiple avenues for chemical modification, making it a valuable starting material for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of commercial suppliers, quality control protocols, and handling procedures for this key synthetic intermediate.

Commercial Suppliers: A Comparative Analysis

Sourcing high-quality starting materials is a critical first step in any research and development endeavor. The following table provides a comparative overview of prominent commercial suppliers of this compound. It is important to note that purity, availability, and lead times can vary, and direct inquiry with the suppliers is always recommended for the most current information.

| Supplier | Product Number/Link | Stated Purity | Available Quantities | Typical Lead Time | Notes |

| Sigma-Aldrich | Link | Information not readily available | Inquire for details | Inquire for details | A well-established supplier with a broad range of research chemicals. |

| CymitQuimica | IN-DA002WXL[1] | Information not readily available | Inquire for details | Inquire for details | Specializes in fine chemicals for research and development. |

| Benchchem | B2491621 | Information not readily available | Inquire for details | Inquire for details | Provides a range of building blocks for chemical synthesis. |

| Ambeed | Link | Information not readily available | Inquire for details | Inquire for details | A supplier of building blocks, catalysts, and other chemical reagents.[2] |

Disclaimer: The information in this table is based on publicly available data and may not be exhaustive. Researchers should conduct their own due diligence before procurement.

The Synthetic Landscape: Understanding Potential Impurities

A thorough understanding of the synthetic routes to this compound is essential for anticipating potential impurities that may be present in commercially available material. While the exact proprietary synthesis methods used by each supplier are not disclosed, a review of the chemical literature reveals common strategies for the construction of the dihydrofuran ring system.

One plausible approach involves the cyclization of a suitably functionalized acyclic precursor. For instance, a common strategy for the synthesis of substituted furans involves the reaction of sulfur ylides with acetylenic esters.[3] Another route could involve the partial reduction of a corresponding furan derivative. The synthesis of related dihydrofuran structures has also been achieved through intramolecular cyclization reactions.[4]

Potential impurities arising from these synthetic pathways could include:

-

Starting materials: Unreacted precursors from the cyclization or reduction steps.

-

Over-reduction products: Tetrahydrofuran derivatives if the reduction of a furan precursor is not well-controlled.

-

Isomeric byproducts: Depending on the regioselectivity of the cyclization reaction.

-

Residual solvents and reagents: From the reaction and purification steps.

The following diagram illustrates a generalized workflow for the procurement and quality control of this compound.

Caption: Procurement and Quality Control Workflow for this compound.

In-House Quality Control: A Self-Validating System

Upon receipt of this compound, a robust in-house quality control (QC) process is critical to verify the identity and purity of the material before its use in sensitive experiments. The following protocols are recommended as a starting point and should be adapted and validated for specific laboratory conditions.

Documentation Review and Visual Inspection

-

Certificate of Analysis (CoA): Carefully review the supplier's CoA for key information such as lot number, purity, and the analytical methods used for characterization. While a CoA provides valuable information, independent verification is crucial for ensuring the quality of critical reagents.

-

Safety Data Sheet (SDS): Obtain and review the SDS for detailed information on handling, storage, and safety precautions.

-

Visual Inspection: Examine the material for any visual inconsistencies, such as discoloration or the presence of foreign particles. The compound is expected to be a liquid or a low-melting solid.

Identity Confirmation: Spectroscopic Methods

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR is a powerful tool for confirming the chemical structure of this compound.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum should be consistent with the structure of this compound, showing distinct signals for the methyl ester protons, the methylene protons of the dihydrofuran ring, and the vinylic proton. The chemical shifts, multiplicities, and integration values should match the expected pattern. For example, a related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, shows a characteristic singlet for the methyl ester protons around 3.95 ppm in CDCl₃.[5]

B. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound.

Sample Preparation:

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Expected Mass Spectrum:

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (128.13 g/mol ).

Purity Assessment: Chromatographic Methods

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is generally suitable for this analysis.

Illustrative HPLC Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute as necessary.

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Conclusion

This compound is a valuable building block for drug discovery and development. By carefully selecting suppliers, understanding the potential synthetic impurities, and implementing a rigorous in-house quality control program, researchers can ensure the integrity of their starting materials and the reliability of their experimental results. The protocols and information provided in this guide serve as a comprehensive resource for scientists working with this important chemical intermediate.

References

-

Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(5), 735-738. [Link]

-

Phutdhawong, W., et al. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

-

Kovalenko, S. V., et al. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, 75(12), 2973-2979. [Link]

-

Amerigo Scientific. (n.d.). Methyl 2,5-Dimethylfuran-3-carboxylate. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3-carboxylate. Retrieved February 15, 2026, from [Link]

-

IndiaMART. (n.d.). Methyl 2,5-Dimethylfuran-3-Carboxylate at best price in Mumbai. Retrieved February 15, 2026, from [Link]

-

Huang, S.-L., et al. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Advances, 9(45), 26235-26243. [Link]

-

The Good Scents Company. (n.d.). methyl dihydrofuran thiol. Retrieved February 15, 2026, from [Link]

-

Chiappini, C., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1382. [Link]

-

The Good Scents Company. (n.d.). methyl furoate. Retrieved February 15, 2026, from [Link]

-

BioFuran Materials. (n.d.). Carboxylate Salts. Retrieved February 15, 2026, from [Link]

-

Dolsophon, K., et al. (2016). Supporting Information - F-THENA: A Chiral Derivatizing Agent for the Determination of the Absolute Configuration of Secondary Aromatic Alcohols with Self-Validating System. The Royal Society of Chemistry. [Link]

-

Esteve-Romero, J., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 985-991. [Link]

-

PubChem. (n.d.). 2,5-Dihydro-3-methylfuran. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). Furan, 2,5-dihydro-3-methyl-. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate. Retrieved February 15, 2026, from [Link]

-

Wu, J., et al. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources, 15(2), 4268-4299. [Link]

-

Sopan, S. P., et al. (2018). HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan dicarboxylic acid (FDCA) in same mobile phase. ResearchGate. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors) [ambeed.com]

- 3. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]

- 4. wise.fau.edu [wise.fau.edu]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Protocol for the Purification of Methyl 2,5-dihydrofuran-3-carboxylate

Introduction & Application Context

Methyl 2,5-dihydrofuran-3-carboxylate (CAS: 288839-18-9) is a specialized heterocyclic building block utilized in the synthesis of bioactive tetrahydrofurans and furan-based pharmaceuticals. Unlike its fully aromatic counterpart (methyl 3-furoate), the 2,5-dihydrofuran scaffold contains a single olefinic bond at the

Critical Technical Challenge: The purification of this intermediate is non-trivial due to its susceptibility to two primary degradation pathways:

-

Aromatization: Oxidative dehydrogenation to the thermodynamically stable furan.

-

Isomerization: Acid-catalyzed migration of the double bond to form the 4,5-dihydro or 2,3-dihydro (vinyl ether) isomers.

This protocol outlines a dual-strategy approach—High-Vacuum Distillation for bulk crude processing and Flash Column Chromatography for high-purity isolation—incorporating strict pH control to prevent isomerization.

Physicochemical Profile

Understanding the physical properties is essential for selecting the correct purification parameters.

| Property | Value / Characteristic | Notes |

| CAS Number | 288839-18-9 | Unique Identifier |

| Molecular Formula | C | |

| Molecular Weight | 128.13 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation |

| Boiling Point (Est.) | 65–70 °C @ 1.5 mmHg | Thermal degradation risk >120 °C |

| Solubility | Soluble in DCM, EtOAc, MeOH, Et | Sparingly soluble in water |

| Stability | Acid-sensitive; Peroxide former | Store under Argon/Nitrogen |

Pre-Purification Assessment (Crude Work-up)

Expert Insight: The most common cause of yield loss is not the purification step itself, but the presence of residual acidic catalysts (e.g., p-TsOH, HCl) from the synthesis step. These must be neutralized prior to heating or concentration.

Neutralization Protocol

-

Dilution: Dissolve the crude reaction mixture in Diethyl Ether (Et

O) or Ethyl Acetate (EtOAc). -

Wash: Wash the organic phase twice with saturated aqueous NaHCO

to ensure pH -

Drying: Dry over anhydrous Na

SO -

Concentration: Remove solvent under reduced pressure at < 40 °C .

Purification Strategy: Decision Logic

The choice of method depends on the scale and the purity requirement.

Figure 1: Decision matrix for selecting the optimal purification workflow.

Method A: High-Vacuum Distillation (Bulk Scale)

Applicability: >5 grams crude; Thermal stability confirmed via TGA or small-scale test.

Equipment Setup

-

Short-path distillation head (Vigreux column optional for difficult separations).

-

High-vacuum pump (capable of < 2 mmHg).

-

Oil bath with digital temperature control.

-

Cold trap (Dry ice/Acetone).

Protocol

-

Degassing: Place the crude oil in the boiling flask. Apply vacuum gradually while stirring to remove residual solvents.

-

Heating Ramp:

-

Set bath temperature to 50 °C initially.

-

Increase by 5 °C/min until reflux is observed.

-

-

Fraction Collection:

-

F1 (Forerun): Low boiling volatiles (solvents, starting materials). Discard.

-

F2 (Main Fraction): Collect vapor temperature steady range (approx. 65–75 °C @ 1.5 mmHg).

-

F3 (Tail): High boiling oligomers.

-

-

Stabilization: Immediately backfill with Nitrogen/Argon. Add 0.1% BHT (Butylated hydroxytoluene) if long-term storage is intended.

Expert Tip: If the liquid turns bright yellow/orange during distillation, stop immediately. This indicates polymerization or decomposition.

Method B: Flash Column Chromatography (High Purity)

Applicability: <5 grams; Separation of close-eluting isomers; Thermally unstable batches.

Stationary Phase & Eluent

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Neutralized silica is preferred.

-

Pre-treatment:[2] Slurry silica in eluent + 1% Triethylamine (Et

N) to deactivate acidic sites.

-

-

Eluent System: Hexanes / Ethyl Acetate (Gradient).

Gradient Table

| Column Volume (CV) | % Ethyl Acetate | Objective |

| 0 – 2 | 0% | Column equilibration |

| 2 – 5 | 0% | Elute non-polar impurities |

| 5 – 12 | 5% | Elution of Target Product |

| 12 – 15 | 15% | Flush polar byproducts |

Protocol

-

Loading: Dissolve crude in minimum volume of 9:1 Hexane:EtOAc. Load gently onto the column bed.

-

Elution: Run at a flow rate optimized for the column diameter (e.g., 15 mL/min for a 12g cartridge).

-

Detection: Monitor UV at 210 nm (ester carbonyl) and 254 nm (conjugated system, though weak for dihydrofurans).

-

Pooling: Collect fractions containing the single spot (Rf

0.4 in 80:20 Hex:EtOAc). -

Evaporation: Concentrate fractions at < 30 °C to prevent thermal isomerization.

Quality Control & Validation

A pure sample must pass the following criteria.

Nuclear Magnetic Resonance (NMR)

The integrity of the 2,5-dihydrofuran ring is validated by the specific splitting patterns of the methylene protons.

-

H NMR (CDCl

-

3.75 (s, 3H, -OCH

-

4.60–4.70 (m, 4H, C2-H

- 6.80–6.90 (m, 1H, C4-H ).

-

3.75 (s, 3H, -OCH

-

Impurity Markers:

-

Furan (Aromatized): Sharp singlets > 7.0 ppm.

-

Isomer (4,5-dihydro): Distinct triplet/quartet patterns for adjacent CH

groups.

-

Gas Chromatography (GC)

-

Column: HP-5 or DB-5 (Non-polar).

-

Purity Threshold: > 97.0% Area.

-

Inlet Temp: 200 °C (Keep low to prevent thermal isomerization in the injector).

Storage and Handling

-

Temperature: -20 °C.

-

Atmosphere: Store under Argon.

-

Additives: Stabilize with 100 ppm BHT if acceptable for downstream chemistry.

-

Shelf Life: Re-test purity every 3 months.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15570, 2,5-Dihydrofuran. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]

- Google Patents.CN101486696B: Preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.

Sources

The Versatile Synthetic Hub: A Guide to the Derivatives of Methyl 2,5-dihydrofuran-3-carboxylate

For the modern researcher in drug discovery and development, the quest for novel molecular architectures with diverse functionalities is perpetual. In this context, Methyl 2,5-dihydrofuran-3-carboxylate emerges as a highly valuable and versatile starting material. Its unique combination of a reactive alkene within a heterocyclic framework and a modifiable ester group provides a gateway to a rich variety of saturated and functionalized tetrahydrofuran derivatives, as well as other complex molecular scaffolds. This guide provides an in-depth exploration of the synthetic potential of this compound, complete with detailed protocols and mechanistic insights to empower your research endeavors.

Introduction to a Privileged Scaffold

This compound (Molecular Formula: C₆H₈O₃, Molecular Weight: 128.13 g/mol ) is a cyclic unsaturated ester that serves as a cornerstone for the synthesis of a multitude of complex organic molecules. The strategic placement of the electron-withdrawing methyl carboxylate group adjacent to the double bond significantly influences its reactivity, making it a prime candidate for a range of chemical transformations. This guide will delve into key synthetic pathways originating from this versatile building block, providing both the "how" and the "why" behind each protocol.

Core Reactivity and Synthetic Pathways

The chemical behavior of this compound is dominated by two primary reactive sites: the endocyclic double bond and the methyl ester functionality. This dual reactivity allows for a modular approach to the synthesis of a diverse library of compounds.

Figure 1: Key synthetic transformations of this compound.

Application Note 1: Synthesis of Saturated Tetrahydrofuran Scaffolds via Catalytic Hydrogenation

Introduction: The tetrahydrofuran (THF) moiety is a prevalent structural motif in numerous natural products and pharmaceuticals. Catalytic hydrogenation of the double bond in this compound provides a direct and efficient route to the corresponding saturated analogue, Methyl tetrahydrofuran-3-carboxylate. This transformation is fundamental for accessing a wide range of saturated heterocyclic derivatives.

Mechanistic Insight: The reaction proceeds via the heterogeneous catalysis of a noble metal, typically palladium on carbon (Pd/C). Hydrogen gas adsorbs onto the catalyst surface, where it dissociates into hydrogen atoms. The dihydrofuran then coordinates to the metal surface, and the hydrogen atoms are sequentially added across the double bond, typically from the less sterically hindered face, to yield the saturated tetrahydrofuran ring.

Protocol: Catalytic Hydrogenation to Methyl tetrahydrofuran-3-carboxylate

| Step | Procedure | Notes |

| 1. Catalyst Preparation | To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (0.1 M), add 10% Palladium on carbon (5-10 mol%). | The choice of solvent can influence reaction rate and work-up. Methanol is often a good starting point. |

| 2. Hydrogenation | The reaction vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (typically 1 atm, balloon pressure, or higher pressure in a Parr shaker). | Ensure the reaction mixture is vigorously stirred to ensure good contact between the substrate, catalyst, and hydrogen. |

| 3. Reaction Monitoring | The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed. | The reaction is typically complete within 2-12 hours at room temperature. |

| 4. Work-up | Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad should be washed with the reaction solvent. | Careful filtration is crucial to remove all of the pyrophoric palladium catalyst. |

| 5. Purification | The filtrate is concentrated under reduced pressure to afford the crude product. If necessary, the product can be further purified by flash column chromatography on silica gel. | The product, Methyl tetrahydrofuran-3-carboxylate, is often obtained in high purity after filtration and solvent removal. |

Data Summary: Hydrogenation of Furan Derivatives

| Substrate | Catalyst | Solvent | Temperature | Pressure | Yield | Reference |

| Dimethyl 2,5-furandicarboxylate | Ru/HY | Not specified | 90 °C | 3 MPa H₂ | 99.4% | [1] |

| 2,5-Dihydrofuran | Pd/Al₂O₃ | Not specified | Not specified | Not specified | Quantitative | [2] |

Application Note 2: Functionalization via the Ester Group

The methyl ester of this compound is a versatile handle for introducing a variety of functional groups, including carboxylic acids, amides, and alcohols.

Hydrolysis to 2,5-Dihydrofuran-3-carboxylic Acid

Mechanistic Insight: Ester hydrolysis can be catalyzed by either acid or base. In basic hydrolysis (saponification), a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to expel the methoxide ion, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the carboxylic acid.

Protocol: Basic Hydrolysis of the Methyl Ester

| Step | Procedure | Notes |

| 1. Saponification | To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1), add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq). | The reaction is typically stirred at room temperature or gently heated to ensure complete hydrolysis. |

| 2. Monitoring | Monitor the reaction by TLC until the starting material is consumed. | The product carboxylate will have a different Rf value than the starting ester. |

| 3. Acidification | Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3. | Acidification should be done slowly to control any heat evolution. |

| 4. Extraction | Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane. | The carboxylic acid product will partition into the organic layer. |

| 5. Purification | Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. | The product can be purified further by recrystallization or chromatography if necessary. |

Amidation to 2,5-Dihydrofuran-3-carboxamides

Mechanistic Insight: The direct conversion of esters to amides (aminolysis) is often slow and requires high temperatures. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent. Alternatively, direct amidation of esters can be achieved using certain catalysts.[3]

Protocol: Two-Step Amidation via the Carboxylic Acid

| Step | Procedure | Notes |

| 1. Hydrolysis | Prepare 2,5-Dihydrofuran-3-carboxylic acid from the corresponding methyl ester as described in the hydrolysis protocol above. | Ensure the carboxylic acid is thoroughly dried before proceeding. |

| 2. Amide Coupling | To a solution of the carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). | The reaction is typically stirred at room temperature for 2-12 hours. |

| 3. Monitoring & Work-up | Monitor the reaction by TLC. Upon completion, the reaction mixture can be washed with dilute acid, dilute base, and brine, then dried and concentrated. | The work-up procedure will depend on the properties of the amine and the resulting amide. |

| 4. Purification | Purify the crude amide by flash column chromatography or recrystallization. | A variety of primary and secondary amines can be used in this reaction.[4] |

graph "Amidation_Workflow" { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Ester [label="this compound"]; Acid [label="2,5-Dihydrofuran-3-carboxylic acid"]; Amide [label="2,5-Dihydrofuran-3-carboxamide"];

Ester -> Acid [label="1. Hydrolysis\n(e.g., LiOH, H₂O/MeOH)"]; Acid -> Amide [label="2. Amide Coupling\n(Amine, HBTU, DIPEA)"]; }

Figure 2: Two-step workflow for the synthesis of 2,5-dihydrofuran-3-carboxamides.

Reduction to (2,5-Dihydrofuran-3-yl)methanol

Mechanistic Insight: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5] The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by elimination of the methoxide to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.

Protocol: Reduction with Lithium Aluminum Hydride

| Step | Procedure | Caution |

| 1. Reaction Setup | To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise. | LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere. The addition should be slow to control the exothermic reaction. |

| 2. Reaction | After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). | |

| 3. Quenching | The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). | This procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and in a well-ventilated fume hood behind a safety shield. |

| 4. Work-up | The resulting granular precipitate is filtered off and washed with ether. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated. | The solid aluminum salts should be carefully quenched before disposal. |

| 5. Purification | The crude alcohol can be purified by flash column chromatography. |

Application Note 3: Advanced Transformations and Future Directions

The synthetic utility of this compound extends beyond these fundamental transformations. The electron-deficient double bond is a prime candidate for various cycloaddition and conjugate addition reactions.

-

Diels-Alder Reactions: While the electron-poor nature of the double bond makes it a less reactive diene component, it can act as a dienophile in reactions with electron-rich dienes, leading to the formation of complex bicyclic structures.[6][7]

-

Michael Addition: The C4 position is susceptible to conjugate addition by soft nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiolates.[8][9] This provides a powerful method for introducing substituents at the 4-position of the tetrahydrofuran ring.

-

Epoxidation and Ring-Opening: The double bond can be epoxidized using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).[10][11] The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce vicinal functional groups with defined stereochemistry.

The development of new catalytic methods and the exploration of these advanced transformations will continue to expand the synthetic toolbox available to researchers working with this versatile starting material, paving the way for the discovery of new bioactive molecules and functional materials.

References

-

Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(10), 1625-1626. [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

- Google Patents. (n.d.).

-

Phutdhawong, W., et al. (2021). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2020, May 29). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? [Link]

-

Patsnap Eureka. (2014, May 21). 2, 5-dihydroxy methyl furan or 2, 5-dihydroxy methyl tetrahydrofuran synthesis method. [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

-

Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

-

Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Chemistry Portal. [Link]

-

Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]

-

LOCKSS. (n.d.). THE OPTIMIZATION OF THE DIELS-ALDER REACTIONS OF 2,5-DISUBSTITUTED FURAN DERIVATIVES WITH FUNCTIONALIZED CHAINS. SYNTHETIC APPLI. [Link]

-

Edubirdie. (n.d.). Diels Alder Reaction | California State University, Northridge. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. [Link]

-

ResearchGate. (n.d.). m -CPBA/KOH: An Efficient Reagent for Nucleophilic Epoxidation of g em -Deactivated Olefins †. [Link]

-

Diels-Alder reactions of five-membered heterocycles containing one heteroatom. (n.d.). PMC. [Link]

-

Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. [Link]

-

Quora. (2017, May 1). The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why? [Link]

- Google Patents. (n.d.).

-

Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). UCLA Chemistry and Biochemistry. [Link]

-

ResearchGate. (2025, August 5). Hydrogenation of dimethyl 2,5-furandicarboxylate to dimethyl tetrahydrofuran-2,5-dicarboxylate over Ru/HY. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

-

Chemistry Steps. (2024, December 26). R2CuLi Organocuprates - Gilman Reagents. [Link]

-

Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. [Link]

-

ResearchGate. (2025, August 6). Influence of Lewis Acids on the Diels–Alder Reaction. VII. The Reaction of Furan with Ethyl Propiolate. [Link]

-

MDPI. (2025, July 8). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. [Link]

-

Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. (n.d.). [Link]

-

University of Rochester. (n.d.). Workup: mCPBA Oxidation. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5-dihydrofuran and tetrahydrofuran from 1,3-butadiene. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. [Link]

-

Karapetyan, L. H., & Tokmajyan, H. H. (2020). Interaction of 2-Imino-2,5-dihydrofuran-3-carboxamides with Anthranilic Acid. Russian Journal of Organic Chemistry, 56(8), 1341-1346. [Link]

-

ResearchGate. (n.d.). Hydrogenation of 2,5-dihydrofuran to tetrahydrofuran. [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

-

UPLIFT. (2025, February 2). On the Environmentally Friendly Synthesis of 2- Hydroxyethyl Furan-5-Carboxylic Acid (MHEF) and bis(2 -. [Link]

-

The Royal Society of Chemistry. (n.d.). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. [Link]

-

MDPI. (n.d.). Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. [Link]

-

The Royal Society of Chemistry. (n.d.). Organocatalytic enantioselective decarboxylative Michael addition of β-ketoacids to α,β-unsaturated ketones. [Link]

-

Jae, J., et al. (2014). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. PMC. [Link]

Sources

- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. rsc.org [rsc.org]

- 4. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of Methyl 2,5-dihydrofuran-3-carboxylate in Bioactive Molecule Synthesis

This Application Note is designed for medicinal chemists and process development scientists. It moves beyond basic synthesis to explore the strategic utility of Methyl 2,5-dihydrofuran-3-carboxylate as a divergent scaffold.

Executive Summary

This compound (M-2,5-DHF ) represents a high-value "chameleon" intermediate in organic synthesis. Unlike its aromatic counterpart (methyl 3-furoate) or the saturated tetrahydrofuran, M-2,5-DHF possesses a unique electronic profile: it is a cyclic vinylogous ester that retains the potential for both aromatization and stereoselective saturation.

This guide details the practical application of M-2,5-DHF in three critical workflows:

-

Oxidative Aromatization: Accessing privileged furan-3-carboxylate pharmacophores (common in kinase inhibitors).

-

Stereocontrolled Functionalization: Synthesizing chiral polyhydroxylated tetrahydrofurans (sugar mimics).

-

Cycloaddition: Constructing bridged bicyclic ether systems via Diels-Alder reactions.

Molecule Profile & Reactivity Analysis[1]

Compound: this compound

Structure: 5-membered ether ring containing a

Structural Logic

The molecule's utility stems from its "metastable" oxidation state. It sits exactly between the saturated tetrahydrofuran (THF) and the aromatic furan.

-

The

Double Bond: Electron-deficient due to conjugation with the ester. This makes it a potent dienophile and Michael acceptor . -

The Allylic C-H Bonds (C2 & C5): These protons are susceptible to oxidative abstraction, providing a low-energy pathway to aromatization.

-

Isomerization Risk: A critical handling note is the potential for isomerization to the thermodynamically more stable 4,5-dihydrofuran (enol ether) under acidic conditions or in the presence of transition metal hydrides (e.g., during Ring-Closing Metathesis).

Divergent Pathways Visualization

Synthesis of the Scaffold (The RCM Approach)

While M-2,5-DHF can be prepared via cycloisomerization of alkynyl esters, the industry standard for functionalized derivatives is Ring-Closing Metathesis (RCM) .

Precursor: Methyl 2-(allyloxymethyl)acrylate. Catalyst: Grubbs II or Hoveyda-Grubbs II.

Critical Process Parameter: Isomerization Control

Ruthenium hydride species (decomposition products of the catalyst) can catalyze the migration of the double bond from the desired 2,5-position to the 4,5-position.

-

Solution: Add 1,4-benzoquinone (10 mol%) or Ti(OiPr)4 to the reaction mixture to scavenge ruthenium hydrides and lock the kinetic 2,5-product.

Detailed Experimental Protocols

Protocol A: Oxidative Aromatization (Access to Furan-3-carboxylates)

Target: Synthesis of Methyl 3-furoate derivatives. Mechanism: Hydride abstraction followed by proton loss.

Context: This reaction is vital when the dihydrofuran is formed as an intermediate (e.g., via RCM) and the final target is a heteroaromatic drug core.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 – 1.2 equiv)

-

Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step:

-

Preparation: Dissolve the substrate (1.0 mmol) in anhydrous Toluene (5 mL, 0.2 M).

-

Addition: Add DDQ (1.1 mmol) in one portion at room temperature. The solution will typically turn dark red/brown.

-

Reaction: Heat the mixture to 60–80°C for 2–4 hours. Monitor via TLC (UV active). The product (furan) is usually less polar than the starting material.

-

Note: If using DCM, reflux (40°C) may require longer reaction times (overnight).

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the reduced DDQ-hydroquinone (a solid precipitate).

-

Purification: Wash the filtrate with saturated NaHCO3 (2x) and Brine (1x). Dry over Na2SO4 and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Validation:

-

1H NMR: Look for the disappearance of methylene protons (approx. 4.8 ppm) and the appearance of aromatic furan protons (approx. 7.4 ppm and 8.0 ppm).

Protocol B: Upjohn Dihydroxylation (Access to Chiral THFs)

Target: Synthesis of Methyl 3,4-dihydroxy-tetrahydrofuran-3-carboxylate. Stereochemistry: The reaction is syn-selective, delivering the diol to the less hindered face (usually anti to the ester if bulky, or controlled by chiral ligands).

Materials:

-

Substrate: this compound (1.0 equiv)

-

Catalyst: OsO4 (2.5 wt% in tBuOH) (1–2 mol%)

-

Co-oxidant: NMO (N-Methylmorpholine N-oxide) (1.2 equiv)

-

Solvent: Acetone/Water (9:1 v/v)

Step-by-Step:

-

Setup: In a round-bottom flask, dissolve substrate (1.0 mmol) in Acetone/Water (5 mL).

-

Oxidant Addition: Add NMO (1.2 mmol) solid.

-

Catalyst Addition: Add OsO4 solution (0.01 mmol) dropwise. Caution: OsO4 is highly toxic and volatile; use a fume hood.

-

Reaction: Stir at room temperature for 12 hours. The solution typically turns from colorless to pale yellow/tan.

-

Quench: Add solid sodium sulfite (Na2SO3, ~500 mg) and stir for 30 minutes to reduce residual osmium species (mixture turns dark/black, then supernatant clears).

-

Extraction: Extract with Ethyl Acetate (3x). The diol is polar; ensure thorough extraction or use continuous extraction if yield is low.

-

Purification: Flash chromatography (DCM/MeOH) is required due to high polarity.

Protocol C: Diels-Alder Cycloaddition

Target: Bicyclic ether scaffolds (7-oxabicyclo[2.2.1]heptanes). Role: The substrate acts as the dienophile .

Step-by-Step:

-

Mix: Combine M-2,5-DHF (1.0 equiv) with a diene (e.g., Cyclopentadiene or Furan, 2.0–5.0 equiv).

-